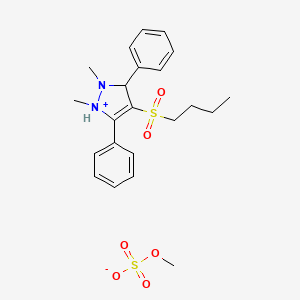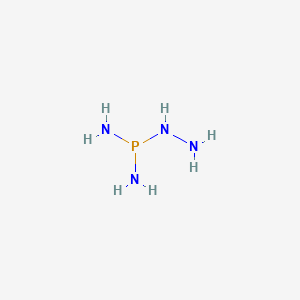![molecular formula C13H13ClN2O2 B14608657 1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride CAS No. 60872-22-2](/img/structure/B14608657.png)
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a phenyl group, an isopropyl ether, and a carbonyl chloride functional group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with isopropyl alcohol in the presence of a base to yield the final product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines to form amides.
Oxidation and Reduction: The phenyl group can be oxidized to form phenolic derivatives, while the pyrazole ring can undergo reduction to form dihydropyrazoles.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride, isopropyl alcohol, and various nucleophiles such as amines and water. Major products formed from these reactions include amides, phenolic derivatives, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes, thereby exerting its biological effects. The phenyl and pyrazole moieties contribute to the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride can be compared with other similar compounds such as:
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Methiopropamine: A compound structurally related to methamphetamine, containing a thiophene group with an alkyl amine substituent.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
60872-22-2 |
|---|---|
Molekularformel |
C13H13ClN2O2 |
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
1-phenyl-5-propan-2-yloxypyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C13H13ClN2O2/c1-9(2)18-12-8-11(13(14)17)15-16(12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI-Schlüssel |
KGAQYOUPPCUWLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)

![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)


![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)




![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
